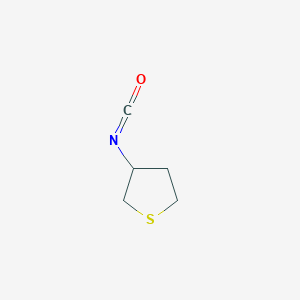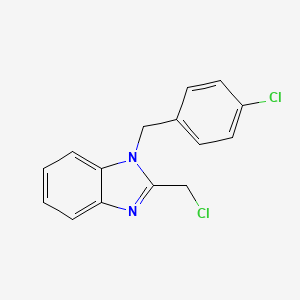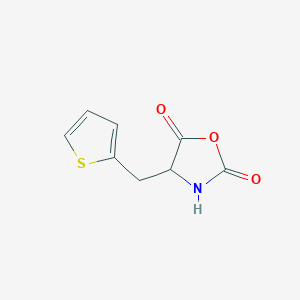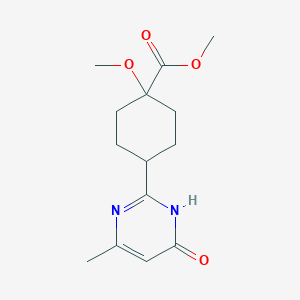![molecular formula C11H10ClN7 B11715345 (E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid ist eine komplexe organische Verbindung, die einen Pyridazinring aufweist, der mit einem Chloratom, einer Cyanogruppe und einem Pyrazolring substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Kondensation von 2-(6-Chlorpyridazin-3-yl)hydrazin mit Pyridin-2-acetaldehyd, gefolgt von weiteren Reaktionen, um die Cyano- und Dimethylmethanimidamidgruppen einzuführen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie p-Toluolsulfonsäure, um die Kondensationsreaktionen zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseanlagen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Chloratom am Pyridazinring kann durch andere Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Ammoniak, Amine, Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Pyridazinderivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung diverser chemischer Bibliotheken für die Wirkstoffforschung und Materialwissenschaften .
Biologie und Medizin
In der biologischen und medizinischen Forschung hat sich diese Verbindung als potenzielles antibakterielles und antifungizides Mittel erwiesen. Studien haben seine Aktivität gegen verschiedene Bakterienstämme wie Staphylococcus aureus und Escherichia coli sowie gegen Pilzstämme wie Candida albicans gezeigt .
Industrie
Im Industriesektor wird (E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In antibakteriellen Anwendungen wird angenommen, dass es die Aktivität von Enzymen hemmt, die für die Synthese der bakteriellen Zellwand essentiell sind, was zum Zelltod führt. In antifungiziden Anwendungen kann es die Integrität der Pilzzellmembran stören .
Wirkmechanismus
The mechanism of action of (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In antifungal applications, it may disrupt the integrity of the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Amino-3-aryl-1-(6-chlorpyridazin-3-yl)pyrazole: Diese Verbindungen teilen eine ähnliche Pyridazin-Pyrazol-Kernstruktur und wurden auf ihre analgetischen Eigenschaften untersucht.
1-(3-Pyridazinyl)-3-arylpyrazol-Derivate: Diese Verbindungen sind Regioisomere und wurden auf ihre Cyclooxygenase-Inhibitionseigenschaften untersucht.
Einzigartigkeit
(E)-N'-[1-(6-Chlorpyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamid ist aufgrund seiner Kombination aus einer Cyanogruppe und einer Dimethylmethanimidamid-Einheit einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C11H10ClN7 |
|---|---|
Molekulargewicht |
275.70 g/mol |
IUPAC-Name |
N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3 |
InChI-Schlüssel |
BCJNALWCCGZNST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)




